2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Conformational Restriction

2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid (CAS 856794-26-8) is a conformationally constrained, saturated heterocyclic carboxylic acid building block (molecular formula C9H15NO3, MW 185.22). It belongs to the hexahydrobenzoxazoline class, featuring a fully hydrogenated benzoxazole ring system fused to a cyclohexane ring, which distinguishes it from the more common aromatic benzoxazole analogs.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 856794-26-8
Cat. No. B12864599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid
CAS856794-26-8
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1N(C2CCCCC2O1)C(=O)O
InChIInChI=1S/C9H15NO3/c1-6-10(9(11)12)7-4-2-3-5-8(7)13-6/h6-8H,2-5H2,1H3,(H,11,12)
InChIKeyZUXVUFBJTJUFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid (CAS 856794-26-8): A Saturated Benzoxazole Scaffold for Medicinal Chemistry Procurement


2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid (CAS 856794-26-8) is a conformationally constrained, saturated heterocyclic carboxylic acid building block (molecular formula C9H15NO3, MW 185.22) [1]. It belongs to the hexahydrobenzoxazoline class, featuring a fully hydrogenated benzoxazole ring system fused to a cyclohexane ring, which distinguishes it from the more common aromatic benzoxazole analogs . Its computed physicochemical properties, including a predicted XLogP3 of 1.3 and zero rotatable bonds, suggest a rigid, moderately lipophilic scaffold suitable for fragment-based drug design or as a chiral intermediate [1].

Why Generic Hexahydrobenzoxazole Carboxylic Acids Cannot Replace 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic Acid in Procurement


The saturated nature of the hexahydrobenzoxazole ring in CAS 856794-26-8 imparts fundamentally different physicochemical properties compared to both aromatic benzoxazoles and other saturated analogs, directly impacting formulation and reactivity. Class-level evidence demonstrates that the ionization constant (pKa) of benzoxazoline derivatives is highly sensitive to ring substitution, with measured pKa values ranging from 7.15 to 9.01 across a series of 17 analogs [1]. Simply substituting an aromatic benzoxazole carboxylic acid or an unsubstituted hexahydro analog risks altering the compound's charge state at physiological pH, its hydrogen-bonding capacity, and ultimately its pharmacokinetic or synthetic utility. No two derivatives within this class can be assumed interchangeable without comparative, quantitative data.

Quantitative Differentiation Evidence for 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid Procurement


Structural Rigidity Advantage: Zero Rotatable Bonds vs. Aromatic Benzoxazole Carboxylic Acids

The target compound's fully saturated scaffold results in zero rotatable bonds, a stark contrast to common aromatic benzoxazole-5-carboxylic acid (CAS 15112-41-1) which possesses a rotatable exocyclic carboxylic acid bond [1]. This conformational rigidity can translate to reduced entropic penalty upon target binding, a principle exploited in fragment-based lead optimization [2].

Medicinal Chemistry Fragment-Based Drug Design Conformational Restriction

Predicted Lipophilicity Differentiates from 2-Oxo-Benzoxazoline Scaffolds

The calculated partition coefficient (XLogP3) for the target compound is 1.3 [1]. This value is nearly one log unit higher than the predicted LogP for the 2-oxo analog, 2-benzoxazolinone (estimated XLogP ~0.4 based on its structural class ), due to the replacement of the polar carbonyl with a hydrophobic methyl group.

ADME Prediction Lipophilicity Physicochemical Differentiation

Stereochemical Differentiation: Single Defined Isomer vs. Unspecified Stereochemistry Mixture

The CAS registry 856794-26-8 for the target compound is assigned to the mixed or unspecified stereochemistry form, while a specific stereoisomer, (2S,3aS,7aR)-2-methyl-3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazole-3-carboxylic acid, exists as a separate, non-CAS indexed entity with its own distinct InChIKey (ZUXVUFBJTJUFKE-BIIVOSGPSA-N) [1]. The fused ring system generates four stereogenic centers, meaning the mixed form is a complex mixture of multiple diastereomers, which can present challenges for applications requiring a single, defined chiral entity.

Stereochemistry Chiral Synthesis Enantiopure Building Blocks

Optimal Procurement and Research Scenarios for 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid


Conformationally Restricted Fragment Library Design

The compound's zero rotatable bonds and rigid saturated core make it a prime candidate for inclusion in a 3D fragment library targeting protein-protein interactions or difficult enzyme targets [1]. Its distinct rigid topology, compared to flattened aromatic benzoxazoles, can be specifically sought to improve the hit-to-lead efficiency of fragment-based screening.

Chiral Building Block for Diastereoselective Synthesis

When procured as the mixed stereochemistry form (CAS 856794-26-8), it serves as a cost-effective starting material for the exploration of chiral oxazolidinone-type auxiliaries or ligands. The saturated scaffold offers a unique chiral environment compared to classic phenylglycinol-derived oxazolidinones, with the potential for tunable steric bulk through further substitution [2].

Physicochemical Probe in pKa-Sensitive Lead Optimization

Given the class-level sensitivity of benzoxazoline pKa to substitution (range 7.15–9.01) [3], this specific compound can be used as a probe to investigate the effect of a saturated 2-methyl substituent on the carboxylic acid's ionization state. This data is directly relevant for optimizing the charge state and subsequent permeability of a lead series, where aromatic benzoxazole carboxylic acids (predicted pKa ~3.5) would exhibit an entirely different pH-dependent behavior.

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